molecular formula C7H8N2O5 B12869587 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid CAS No. 304015-82-5

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B12869587
CAS No.: 304015-82-5
M. Wt: 200.15 g/mol
InChI Key: XHMAHGRLAGQVNX-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with hydroxymethyl, methyl, nitro, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by hydroxymethylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

  • Oxidation of the hydroxymethyl group yields 4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.
  • Reduction of the nitro group forms 4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid.
  • Substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)-2-methyl-5-nitro-1H-pyrrole-2-carboxylic acid
  • 4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid
  • 4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid

Comparison:

    4-(Hydroxymethyl)-2-methyl-5-nitro-1H-pyrrole-2-carboxylic acid: Similar structure but with a different position of the methyl group, affecting its reactivity and biological activity.

    4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

    4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid: The additional carboxyl group increases the compound’s acidity and potential for forming hydrogen bonds.

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

CAS No.

304015-82-5

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

4-(hydroxymethyl)-1-methyl-5-nitropyrrole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O5/c1-8-5(7(11)12)2-4(3-10)6(8)9(13)14/h2,10H,3H2,1H3,(H,11,12)

InChI Key

XHMAHGRLAGQVNX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1[N+](=O)[O-])CO)C(=O)O

Origin of Product

United States

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